molecular formula C19H14ClN3O3 B8615752 methyl 1-(3-chlorophenyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 1-(3-chlorophenyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No. B8615752
M. Wt: 367.8 g/mol
InChI Key: BTEOHDGGHGSDQH-UHFFFAOYSA-N
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Patent
US09394303B2

Procedure details

(see, e.g., Volochnyuk, D. M., et al., J Comb Chem 2010, 12, 510-7). A solution of ester 35 (108 mg, 0.29 mmol) and KOH (29 mg, 0.52 mmol) in iPrOH (6 mL) was refluxed for 1 h 30 min. Reaction mixture was diluted with H2O (10 mL) and washed with EtOAc (10 mL×2). Aqueous layer was acidified with 1N HCl and extracted with EtOAc (10 mL×2). Combined organic extracts were washed with brine, dried (Na2SO4), filtered, and concentrated under reduced pressure to give 1 (88 mg, 86%) as a bright yellow solid. 99% pure by HPLC. 1H NMR (400 MHz, DMSO-d6) δ 8.35 (s, 1H), 8.29 (d, J=8.5 Hz, 1H), 7.96 (s, 1H), 7.92 (s, 1H), 7.55 (t, J=8.1 Hz, 1H), 7.37-7.31 (m, 2H), 6.76-6.71 (m, 1H), 2.62 (s, 3H). 13C NMR (100 MHz, DMSO-d6) δ 166.48, 152.40, 151.70, 148.29, 146.21, 143.65, 140.42, 136.54, 133.86, 131.32, 125.57, 119.83, 118.66, 113.69, 113.32, 112.21, 112.10, 16.20. ESI MS: m/z 354.0 (M+H)+.
Name
Quantity
108 mg
Type
reactant
Reaction Step One
Name
Quantity
29 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Yield
86%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([N:8]2[C:12]3[N:13]=[C:14]([C:21]4[O:22][CH:23]=[CH:24][CH:25]=4)[CH:15]=[C:16]([C:17]([O:19]C)=[O:18])[C:11]=3[C:10]([CH3:26])=[N:9]2)[CH:5]=[CH:6][CH:7]=1.[OH-].[K+]>CC(O)C.O>[Cl:1][C:2]1[CH:3]=[C:4]([N:8]2[C:12]3[N:13]=[C:14]([C:21]4[O:22][CH:23]=[CH:24][CH:25]=4)[CH:15]=[C:16]([C:17]([OH:19])=[O:18])[C:11]=3[C:10]([CH3:26])=[N:9]2)[CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
108 mg
Type
reactant
Smiles
ClC=1C=C(C=CC1)N1N=C(C2=C1N=C(C=C2C(=O)OC)C=2OC=CC2)C
Name
Quantity
29 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
6 mL
Type
solvent
Smiles
CC(C)O
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
WASH
Type
WASH
Details
washed with EtOAc (10 mL×2)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (10 mL×2)
WASH
Type
WASH
Details
Combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)N1N=C(C2=C1N=C(C=C2C(=O)O)C=2OC=CC2)C
Measurements
Type Value Analysis
AMOUNT: MASS 88 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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